molecular formula C6H3F3O3S B2761201 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid CAS No. 1340136-76-6

5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid

Cat. No.: B2761201
CAS No.: 1340136-76-6
M. Wt: 212.14
InChI Key: UOVMUFPUISRTAW-UHFFFAOYSA-N
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Description

5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is a high-quality chemical reagent designed for research and development applications. This compound belongs to the class of furan-carboxylic acids, which are five-membered aromatic rings containing an oxygen atom, and are known to serve as versatile building blocks in organic synthesis . The structure incorporates a trifluoromethylsulfanyl (SCF3) group at the 5-position of the furan ring, a motif of significant interest in modern medicinal and agrochemical chemistry due to its high lipophilicity and electron-withdrawing properties, which can profoundly influence a molecule's bioavailability and metabolic stability. This reagent is primarily intended for use in pharmaceutical research and materials science. Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide bonds or ester linkages, to create a diverse library of compounds for screening . The presence of the SCF3 group makes it a valuable precursor for developing potential enzyme inhibitors or receptor modulators, as this group is often used as a bioisostere for sulfonyl or other functional groups . It is also relevant in the synthesis of advanced materials and ligands for catalysis. Disclaimer: This product is intended for research purposes only and is strictly labeled as 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O3S/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVMUFPUISRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethylsulfenyl chloride (CF3SCl) under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens or nitro compounds

Major Products Formed:

Scientific Research Applications

5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the target molecule. The compound’s effects are mediated through these interactions, which can alter the activity of enzymes, receptors, or other proteins involved in biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Inhibitory Activity

The inhibitory activity of furan-2-carboxylic acid derivatives against enzymes like salicylate synthase (MbtI or Mab-SaS) is highly dependent on the substituent at the 5-position. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Furan-2-Carboxylic Acid Derivatives
Compound Name Substituent Structure IC₅₀ (µM) Key Findings References
5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid 3-CN, 5-CF₃-phenyl ~15 Superior antitubercular activity; optimized steric interactions
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 2,4-di-CF₃-phenyl ~13 High inhibitory potency against Mab-SaS; conserved active-site binding
5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 3,5-di-CF₃-phenyl N/A Promising affinity; reduced steric hindrance compared to 2,4-di-CF₃ isomer
5-(2-Amino-4-nitrophenyl)furan-2-carboxylic acid 2-NH₂, 4-NO₂-phenyl N/A Moderate activity; nitro group enhances electron-withdrawing effects
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-NO₂-phenyl N/A Used in crystallographic studies; foundational SAR insights

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): Substituents like -CF₃, -CN, and -NO₂ enhance binding to enzyme active sites by increasing electrophilicity. For example, the 3-cyano-5-CF₃-phenyl derivative showed improved IC₅₀ (~15 µM) compared to non-cyano analogs .
  • Steric Considerations: Relocating substituents to meta positions (e.g., 3,5-di-CF₃ vs. 2,4-di-CF₃) reduces steric clashes, as seen in isomer studies .

Key Research Findings

  • Antimycobacterial Activity: The 3-cyano-5-CF₃-phenyl derivative emerged as a lead compound against Mtb, with plans for further preclinical evaluation .
  • Enzyme Inhibition: The 2,4-bis(trifluoromethyl)phenyl analog demonstrated nanomolar affinity for Mab-SaS, validated by biochemical assays and molecular docking .
  • Synthetic Flexibility: Suzuki-Miyaura cross-coupling enables efficient derivatization of the phenyl ring, as shown in the synthesis of 5-phenylfuran-2-carboxylic acid .

Biological Activity

5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C6H4F3O2S
Molecular Weight : 202.16 g/mol
IUPAC Name : this compound
CAS Number : 1114634-37-5

The trifluoromethyl and sulfanyl groups contribute to the compound's unique properties, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against various pathogens, including Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For example, it has been shown to down-regulate key oncogenes in treated cancer cell lines, leading to reduced tumor growth .
  • Enzyme Inhibition : The compound may interact with specific enzymes or proteins involved in critical biochemical pathways, disrupting cellular processes essential for pathogen survival or cancer cell growth.

Biological Activity Overview

Activity Type Effect Reference
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInhibits proliferation of cancer cells; down-regulates oncogenes
Enzyme InhibitionPotential inhibition of specific enzymes related to disease processes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of furan carboxylic acids, including this compound. The compound exhibited promising results against Bacillus mycoides and E. coli, with an MIC of approximately 4.88 µg/mL for the most active derivative .
  • Anticancer Activity Assessment : In vitro studies demonstrated that this compound significantly reduced cell viability in multiple human cancer cell lines (A549, HCT116). The IC50 values were found to be lower than those of standard chemotherapeutics like Doxorubicin, indicating a strong potential for further development .
  • Mechanistic Studies : Molecular docking studies revealed that this compound could effectively bind to target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The presence of trifluoromethyl and sulfanyl groups may enhance lipophilicity, potentially improving absorption rates.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and identify any active metabolites.
  • Toxicity Profile : Initial toxicity studies indicate that similar compounds can exhibit low toxicity in normal cell lines while maintaining efficacy against cancer cells.

Q & A

Q. Basic Research Focus

  • NMR Analysis : ¹H NMR confirms the furan ring integrity (δ 6.5–7.5 ppm for protons) and the absence of undesired substituents. ¹⁹F NMR identifies the CF₃S group (δ -40 to -45 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding interactions (e.g., carboxylic acid dimerization). Single-crystal studies require slow evaporation of ethanol/water mixtures to obtain high-quality crystals .

What mechanistic insights explain the reactivity of the trifluoromethylsulfanyl group in electrophilic substitution reactions?

Advanced Research Focus
The CF₃S group acts as a strong electron-withdrawing substituent, directing electrophiles to the 4-position of the furan ring. Computational studies (DFT) reveal its meta-directing effect due to resonance withdrawal, lowering the electron density at adjacent carbons. Kinetic experiments (e.g., halogenation with NBS) show slower reaction rates compared to non-fluorinated analogs, consistent with reduced nucleophilicity .

Which solvents are optimal for solubilizing this compound, and how does pH affect its stability?

Advanced Research Focus
The compound dissolves in polar solvents (DMSO, DMF) due to the carboxylic acid group. Aqueous solubility is pH-dependent:

  • Acidic conditions (pH < 3) : Protonated carboxylate reduces solubility.
  • Neutral/basic conditions (pH 7–10) : Deprotonation enhances solubility but risks hydrolysis of the CF₃S group. Stability studies (HPLC monitoring) recommend storage in anhydrous DMSO at -20°C to prevent degradation .

How should researchers address discrepancies in spectroscopic data between synthetic batches?

Q. Advanced Research Focus

  • Multi-technique validation : Combine ¹H/¹³C NMR, IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and HRMS to confirm molecular integrity.
  • Impurity profiling : LC-MS identifies byproducts (e.g., oxidized sulfonyl derivatives) arising from trace moisture or oxygen .
  • Batch comparison : Statistical analysis (PCA) of NMR spectra detects subtle structural variations .

What computational approaches predict the electronic properties of this compound for materials science applications?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map frontier orbitals. The LUMO is localized on the CF₃S group, suggesting utility as an electron-accepting moiety in organic semiconductors .
  • Molecular Dynamics (MD) : Simulate self-assembly in solvent environments to design supramolecular architectures .

What safety protocols are critical for handling this compound given limited toxicological data?

Q. Safety Considerations

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Storage : Inert atmosphere (Argon) and desiccants to prevent hydrolysis.
  • Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

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